molecular formula C14H21N3O3 B1434440 Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1955522-73-2

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B1434440
M. Wt: 279.33 g/mol
InChI Key: CVRJPNFLPXZLJQ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2222934-05-4 . It has a molecular weight of 263.34 . This compound is used in diverse scientific studies due to its multifaceted properties, making it valuable for drug discovery, catalysis, and synthesis applications.


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-5-10(9-17)12-8-11(15)4-6-16-12/h4,6,8,10H,5,7,9H2,1-3H3, (H2,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Synthesis of Complex Organic Molecules

Researchers have developed methods to synthesize complex organic molecules using tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate as a building block. For instance, enantioselective nitrile anion cyclization strategies were employed to synthesize N-tert-butyl disubstituted pyrrolidines, demonstrating the compound's utility in constructing chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).

Pharmacologically Active Compounds

The compound has also been explored as a precursor for pharmacologically active compounds. Studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, for instance, highlighted the synthesis and optimization of potent in vitro and in vivo agents, suggesting the potential of H4R antagonists in treating inflammation and pain (Altenbach et al., 2008).

Novel Drug Discovery

In drug discovery, tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is utilized for synthesizing novel inhibitors with specific biological targets. For example, an efficient method for synthesizing highly functionalized 2-pyrrolidinone demonstrated the compound's utility in the discovery of macrocyclic Tyk2 inhibitors, pointing towards its role in identifying new treatments for autoimmune diseases (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 3-(4-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-12-8-10(15)4-6-16-12/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRJPNFLPXZLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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